molecular formula C10H20N2O3S B2601979 4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine CAS No. 1457343-50-8

4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine

Cat. No.: B2601979
CAS No.: 1457343-50-8
M. Wt: 248.34
InChI Key: MHQAUXDIERGPDJ-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C10H20N2O3S It is a derivative of morpholine, a heterocyclic amine, and piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine typically involves the reaction of morpholine with 4-methylpiperidine and a sulfonylating agent. One common method is to react morpholine with 4-methylpiperidine in the presence of a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine and morpholine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
  • 4-[(4-Methylpiperidin-1-yl)sulfonyl]phenylamine
  • 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzene

Uniqueness

4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. The combination of these two rings with the sulfonyl group enhances the compound’s versatility in various applications, making it a valuable scaffold for drug design and chemical synthesis.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAUXDIERGPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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